molecular formula C11H18N2O2S B13540097 1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester CAS No. 273207-62-8

1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester

Cat. No.: B13540097
CAS No.: 273207-62-8
M. Wt: 242.34 g/mol
InChI Key: FYKHRIQCUAEBEW-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and an isothiocyanatomethyl group

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.

    Addition of the Isothiocyanatomethyl Group: The isothiocyanatomethyl group is added through a nucleophilic substitution reaction using isothiocyanate as a reagent.

    Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the isothiocyanatomethyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The isothiocyanatomethyl group is known to react with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    1-Pyrrolidinecarboxylic acid, 3-(acetylthio)-, 1,1-dimethylethyl ester: This compound has an acetylthio group instead of an isothiocyanatomethyl group, leading to different reactivity and applications.

    1-Pyrrolidinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted research and applications.

Properties

CAS No.

273207-62-8

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl 3-(isothiocyanatomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-5-4-9(7-13)6-12-8-16/h9H,4-7H2,1-3H3

InChI Key

FYKHRIQCUAEBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN=C=S

Origin of Product

United States

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